
Copper, (L-aspartato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, (L-aspartato)- is a coordination compound where copper ions are complexed with L-aspartic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper, (L-aspartato)- can be synthesized through a solvothermal reaction involving copper salts and L-aspartic acid. The reaction typically involves heating the reactants in a solvent at elevated temperatures to facilitate the formation of the coordination compound . Another method involves the use of copper salts, L-aspartic acid, and additional ligands such as 1,2,4-triazole to form a three-dimensional porous structure .
Industrial Production Methods
Industrial production of Copper, (L-aspartato)- may involve large-scale solvothermal synthesis or other scalable methods such as microwave-assisted synthesis. These methods ensure the efficient production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Copper, (L-aspartato)- undergoes various chemical reactions, including:
Oxidation and Reduction: Copper in the compound can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the coordination sphere of copper can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or ascorbic acid are typically employed.
Substitution: Ligand exchange reactions can be facilitated using solvents like water or ethanol and mild heating.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction can produce copper(I) species.
Aplicaciones Científicas De Investigación
Copper, (L-aspartato)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Copper, (L-aspartato)- involves the interaction of copper ions with biological molecules. Copper ions can participate in redox reactions, generating reactive oxygen species that can damage microbial cells . Additionally, copper can bind to proteins and enzymes, altering their function and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Copper, (L-glutamato)-: Similar coordination compound with L-glutamic acid instead of L-aspartic acid.
Copper, (L-ornithino)-: Coordination compound with L-ornithine, another amino acid.
Copper, (L-malic acid)-: Uses L-malic acid as the ligand, forming a similar coordination structure.
Uniqueness
Copper, (L-aspartato)- is unique due to the specific coordination environment provided by L-aspartic acid, which can form multiple bonds with copper ions. This results in distinct structural and functional properties compared to other copper-amino acid complexes .
Propiedades
Fórmula molecular |
C4H4CuNO4- |
|---|---|
Peso molecular |
193.62 g/mol |
Nombre IUPAC |
copper;(2S)-2-azanidylbutanedioate |
InChI |
InChI=1S/C4H6NO4.Cu/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q-1;+2/p-2/t2-;/m0./s1 |
Clave InChI |
HLGMZGXBVPBQTP-DKWTVANSSA-L |
SMILES isomérico |
C([C@@H](C(=O)[O-])[NH-])C(=O)[O-].[Cu+2] |
SMILES canónico |
C(C(C(=O)[O-])[NH-])C(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


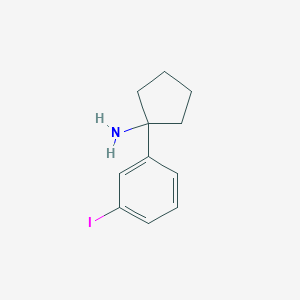
![5-Bromothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12955669.png)
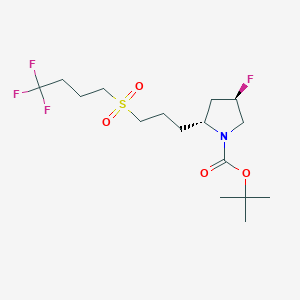
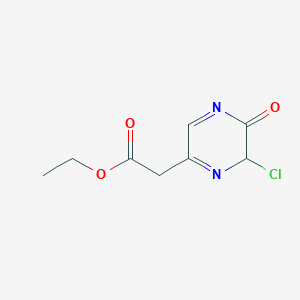
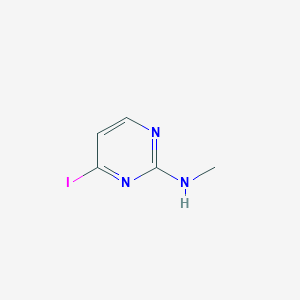
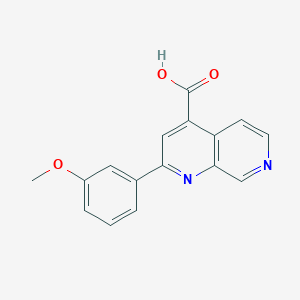
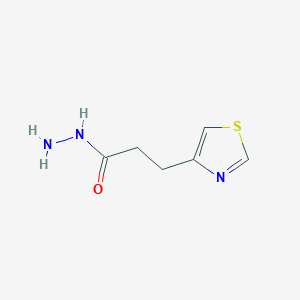



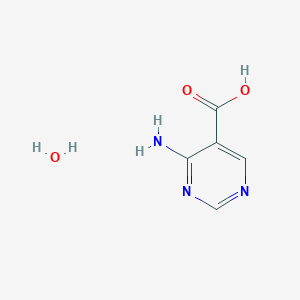
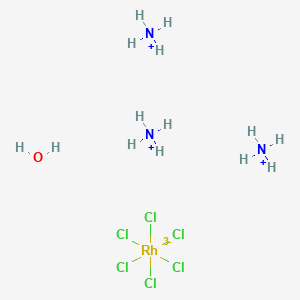

![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)
